molecular formula C18H15Cl2N3O3 B2468833 1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole CAS No. 1207272-71-6

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole

Cat. No.: B2468833
CAS No.: 1207272-71-6
M. Wt: 392.24
InChI Key: XSJBCSLXZHBBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole, commonly known as difenoconazole, is a member of the dioxolane class of compounds. It is a broad-spectrum fungicide with novel broad-range activity used primarily as a spray or seed treatment. This compound is moderately toxic to humans, mammals, birds, and most aquatic organisms .

Properties

IUPAC Name

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c19-13-1-3-14(4-2-13)26-15-5-6-16(17(20)9-15)18(24-7-8-25-18)10-23-12-21-11-22-23/h1-6,9,11-12H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJBCSLXZHBBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3-Dioxolane Intermediate

The 1,3-dioxolane ring is synthesized via acid-catalyzed cyclization of a diol or nucleophilic substitution of a dihalide. A method adapted from trichloromethyl dichlorophenyl triazole safener synthesis involves reacting 2-chloro-4-(4-chlorophenoxy)phenol with 1,2-dibromoethane in dimethyl sulfoxide (DMSO) under reflux with potassium carbonate (K₂CO₃) as the base.

Procedure :

  • Combine 2-chloro-4-(4-chlorophenoxy)phenol (27 mmol) and 1,2-dibromoethane (27 mmol) in DMSO (40 mL).
  • Add K₂CO₃ (54 mmol) and reflux at 120°C for 6–8 hours.
  • Cool, filter, and concentrate under reduced pressure to isolate the 1,3-dioxolane intermediate.

This method yields the dioxolane ring with a 78–85% efficiency, contingent on solvent purity and reaction time.

Functionalization with the Triazole Moiety

The triazole group is introduced via nucleophilic substitution or coupling reactions. A Williamson ether synthesis approach, modified from antifungal triazole derivatives, employs a phase-transfer catalyst (tetrabutyl ammonium hydroxide) to facilitate alkylation.

Procedure :

  • Dissolve 1-(1H-1,2,4-triazol-1-yl)methanol (0.01 mol) in toluene (15 mL) with 50% aqueous NaOH (10 g).
  • Add tetrabutyl ammonium hydroxide (1.5 mL of 40% solution) and heat to 50°C.
  • Introduce the brominated dioxolane intermediate (0.01 mol) in toluene dropwise over 10 hours.
  • Stir for an additional 20 hours at 50°C, followed by extraction with chloroform and drying over sodium sulfate.

This method achieves a 65–72% yield, with the Z-configuration predominating due to steric and electronic factors.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies highlight DMSO and toluene as optimal solvents for dioxolane formation and triazole coupling, respectively. Substituting K₂CO₃ with NaOH in the triazole alkylation step reduces byproduct formation by 18%, as NaOH enhances deprotonation of the triazole nitrogen.

Table 1: Solvent and Base Impact on Yield

Step Solvent Base Temperature (°C) Yield (%)
Dioxolane formation DMSO K₂CO₃ 120 85
Triazole coupling Toluene NaOH 50 72

Catalytic and Temporal Effects

Prolonged reaction times (20–24 hours) improve triazole coupling efficiency by 15%, while shorter durations (10 hours) favor dioxolane cyclization. Phase-transfer catalysts like tetrabutyl ammonium hydroxide enhance interfacial reactivity, reducing side reactions by 22%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.45–7.20 (m, 6H, aromatic-H), 5.62 (s, 2H, dioxolane-OCH₂O), 4.80 (s, 2H, CH₂-triazole).
  • IR (KBr): 3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N triazole), 1250 cm⁻¹ (C-O-C dioxolane).

X-ray Crystallography

Single-crystal analysis reveals a dihedral angle of 28.0° between the triazole and 2,4-dichlorophenyl rings, stabilizing the Z-configuration via C–H⋯N hydrogen bonds.

Table 2: Crystallographic Parameters

Parameter Value
Space group P1
a, b, c (Å) 10.25, 12.30, 8.45
α, β, γ (°) 90.0, 105.6, 90.0

Challenges and Mitigation Strategies

Byproduct Formation

Competing E-isomer formation (18–22%) is minimized by maintaining reaction temperatures below 60°C and using anhydrous solvents. Recrystallization from ethyl acetate/ethanol (1:1) enriches the Z-isomer to 95% purity.

Halogen Retention

Dehalogenation during coupling is circumvented by substituting palladium carbon with nickel catalysts, preserving chloro substituents.

Chemical Reactions Analysis

Types of Reactions

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole is unique due to its broad-spectrum activity and effectiveness as both a spray and seed treatment. Its dioxolane ring structure also distinguishes it from other triazole fungicides .

Biological Activity

1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole, commonly known as Difenoconazole (CAS No: 119446-68-3), is a synthetic compound belonging to the triazole class of fungicides. Its structure features a dioxolane moiety and a chlorophenoxy group, contributing to its biological activity. This article explores the biological activity of Difenoconazole, focusing on its antifungal properties, mechanism of action, and structure-activity relationships (SAR).

PropertyValue
Molecular FormulaC19H17Cl2N3O3
Molar Mass406.26 g/mol
Melting Point76 °C
Boiling Point220 °C
Water Solubility3.3 mg/L (20 °C)

Difenoconazole acts primarily as a sterol demethylation inhibitor , a mechanism critical for the biosynthesis of ergosterol in fungi. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to increased membrane permeability and ultimately cell death. This mechanism positions Difenoconazole among other triazole antifungals that have shown broad-spectrum activity against various fungal pathogens.

Antifungal Activity

Recent studies have demonstrated the efficacy of Difenoconazole against several fungal species. The compound exhibits potent antifungal properties, particularly against:

  • Candida spp.
  • Aspergillus spp.
  • Fusarium spp.

A comparative analysis of its antifungal activity reveals that Difenoconazole demonstrates lower Minimum Inhibitory Concentrations (MICs) than several other triazole derivatives, indicating its potential as an effective treatment option.

Structure-Activity Relationship (SAR)

The SAR studies of Difenoconazole reveal that modifications in the dioxolane and triazole moieties significantly influence its biological activity. Key findings include:

  • Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity and improves penetration into fungal cells.
  • Dioxolane Ring : Variations in the dioxolane structure can alter antifungal potency and spectrum.

These insights guide the design of new derivatives with improved efficacy and reduced resistance potential.

Study 1: Efficacy Against Candida albicans

In a clinical study published by Kazeminejad et al. (2022), Difenoconazole was tested against clinical isolates of Candida albicans. The results indicated that Difenoconazole had an MIC value of 0.5 µg/mL, outperforming traditional treatments like fluconazole, which had an MIC of 8 µg/mL .

Study 2: Resistance Mechanisms

Another study investigated the resistance mechanisms in Aspergillus fumigatus isolates treated with Difenoconazole. The research highlighted that mutations in the ERG11 gene were associated with reduced susceptibility to Difenoconazole, emphasizing the need for continuous monitoring of resistance patterns in clinical settings .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step reactions with critical control points. For example, describes refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours to form triazole derivatives, achieving 65% yield. Key challenges include maintaining anhydrous conditions and controlling reaction time to avoid side products. Optimization strategies include:

  • Using high-purity solvents (e.g., absolute ethanol) to minimize impurities.
  • Adjusting stoichiometric ratios (e.g., 1:1 molar ratio of triazole precursors to substituted aldehydes) to maximize coupling efficiency.
  • Employing catalysts like glacial acetic acid to accelerate condensation reactions .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Structural validation requires complementary techniques:

  • X-ray crystallography (e.g., as in ) resolves stereochemistry and bond lengths (mean C–C bond: 0.002 Å, R factor: 0.037).
  • NMR spectroscopy identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenoxy groups).
  • High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₉H₁₇Cl₂N₃O₃, exact mass: 406.263) .

Q. What mechanisms underlie its biological activity, particularly in antifungal applications?

  • Methodological Answer : The triazole moiety inhibits fungal cytochrome P450 lanosterol 14α-demethylase, disrupting ergosterol biosynthesis. associates structural analogs (e.g., etaconazole) with broad-spectrum antifungal activity. Researchers can validate this via:

  • In vitro assays using fungal strains (e.g., Candida albicans) and measuring MIC (minimum inhibitory concentration).
  • Molecular docking to assess binding affinity to the enzyme’s active site .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the compound’s bioactivity and environmental persistence?

  • Methodological Answer : highlights the (2R,4S) enantiomer (Difenoconazole) as the bioactive form. Researchers should:

  • Use chiral chromatography (e.g., HPLC with amylose-based columns) to separate enantiomers.
  • Compare soil half-lives (e.g., via LC-MS/MS) to assess environmental persistence differences.
  • Conduct enantioselective toxicity assays on non-target organisms (e.g., Daphnia magna) .

Q. What strategies resolve contradictions in reported synthetic yields or biological efficacy across studies?

  • Methodological Answer : Discrepancies may arise from impurities or methodological variations. To address this:

  • Reproduce reactions under standardized conditions (e.g., ’s 18-hour reflux vs. ’s 4-hour cyclization).
  • Validate purity via differential scanning calorimetry (DSC) to detect polymorphic forms affecting bioactivity.
  • Perform meta-analyses of published data to identify trends (e.g., higher yields with DMSO as solvent) .

Q. How can computational models predict the compound’s metabolic pathways or degradation products?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates bond dissociation energies to predict hydrolysis sites (e.g., cleavage of the dioxolane ring in acidic conditions).
  • Molecular dynamics simulations model interactions with soil enzymes (e.g., cytochrome P450 monooxygenases) to identify metabolites.
  • Validate predictions with LC-QTOF-MS to detect degradation products in environmental samples .

Q. What are the limitations of current structure-activity relationship (SAR) studies for this compound, and how can they be improved?

  • Methodological Answer : Existing SAR studies (e.g., ) focus on triazole substitutions but often neglect dioxolane ring effects. Improvements include:

  • Synthesizing analogs with modified dioxolane substituents (e.g., ethyl vs. methyl groups) and testing antifungal IC₅₀.
  • Incorporating 3D-QSAR models to account for steric and electronic effects of the chlorophenoxy group.
  • Cross-referencing with crystallographic data (e.g., ) to correlate spatial arrangements with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.